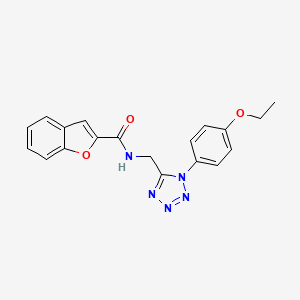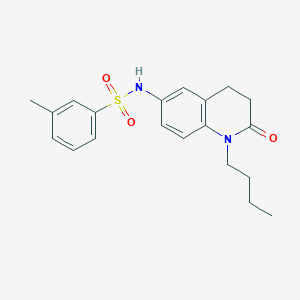
N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “N-(2-(furan-2-yl)-2-hydroxypropyl)-2,5-dimethylbenzamide” is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The compound also has a benzamide group, which consists of a benzene ring attached to an amide functional group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as pharmaceuticals or materials science .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The furan ring and the benzene ring are both aromatic, meaning they have a cyclic, planar arrangement of atoms with a delocalized π electron system . The amide group would have a planar structure due to the resonance between the lone pair of electrons on the nitrogen atom and the carbonyl group .Chemical Reactions Analysis
Furan compounds are known to undergo a variety of chemical reactions, including Diels–Alder additions to electrophilic alkenes and alkynes . The benzamide group in the compound could also participate in various reactions, depending on the conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and benzene rings could contribute to its aromaticity and potentially its solubility in organic solvents .科学的研究の応用
Synthesis and Chemical Properties
Color-forming Reactions for Imaging Applications
Research has explored the synthesis and application of furan derivatives for color-forming reactions. For instance, the study by Katritzky et al. discusses the synthesis of furan, thiophene, and N-methylpyrrole derivatives that develop dark colors in acidic media, which could have implications for imaging technologies or material science applications (Katritzky et al., 1997).
Biosynthesis Studies
Investigations into the biosynthesis of flavor compounds in strawberries used furan derivatives to study the role of precursors in the production of key flavor constituents, providing insights into the biochemical pathways of plant metabolism (Zabetakis et al., 1999).
Photochemical Synthesis
Research on the easy photochemical preparation of furan derivatives demonstrates the potential for innovative synthetic routes in organic chemistry, offering a more efficient pathway to synthesize complex molecules with potential applications in pharmaceuticals and materials science (Guizzardi et al., 2000).
Applications in Catalysis and Material Science
Catalytic Reduction of Biomass-Derived Compounds
A study by Nakagawa et al. focuses on the catalytic reduction of furanic compounds, a key area of research for developing sustainable, biomass-based chemicals and fuels. This work highlights the versatility of furan derivatives in catalysis and their potential contribution to green chemistry (Nakagawa et al., 2013).
Chemodiversity Enhancement in Marine Fungi
The chemical-epigenetic modification of fungi to enhance chemodiversity, as demonstrated by Sun et al., reveals the potential of furan derivatives in discovering new biologically active compounds, which could lead to novel pharmaceuticals (Sun et al., 2018).
作用機序
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . For instance, some furan-containing compounds have been employed as medicines in various disease areas .
Mode of Action
Furan derivatives have been known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Furan derivatives have been known to influence a variety of biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The presence of the furan ring in a compound can improve the pharmacokinetic characteristics of lead molecules, optimizing solubility and bioavailability parameters of proposed poorly soluble lead molecules .
Result of Action
Furan derivatives have been known to exhibit a wide range of advantageous biological and pharmacological characteristics .
Action Environment
The stability and efficacy of furan derivatives can be influenced by various factors, including temperature, ph, and the presence of other substances .
Safety and Hazards
生化学分析
Biochemical Properties
Furan derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the furan derivative and the biomolecule .
Cellular Effects
Furan derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Furan derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Studies on similar compounds could provide insights into the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
There is currently no available data on the dosage effects of N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide in animal models
Metabolic Pathways
Furan derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
特性
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxypropyl]-2,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-6-7-12(2)13(9-11)15(18)17-10-16(3,19)14-5-4-8-20-14/h4-9,19H,10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEBAOILNXDRNGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(C)(C2=CC=CO2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(Benzylsulfanyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2815888.png)
![5-[(2S)-pyrrolidin-2-yl]-1H-1,2,4-triazole dihydrochloride](/img/structure/B2815890.png)
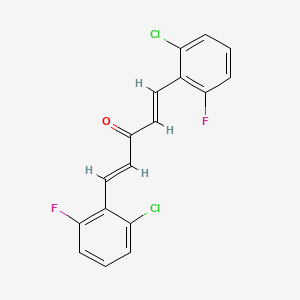
![N-(3-chloro-4-methylphenyl)-2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2815894.png)
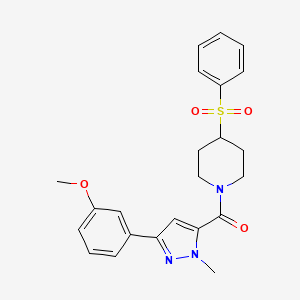
![3-[4-(benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid](/img/structure/B2815896.png)
![6-Methylimidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B2815897.png)
![N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B2815898.png)
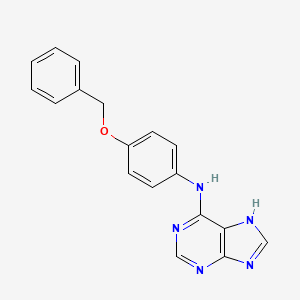
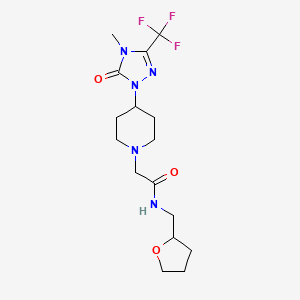
![[2-(4-methyl-1H-pyrazol-1-yl)ethyl]amine dihydrochloride](/img/structure/B2815905.png)
![3-Methoxy-N-methyl-N-[[1-(oxolan-2-ylmethyl)piperidin-4-yl]methyl]pyrazin-2-amine](/img/structure/B2815907.png)
